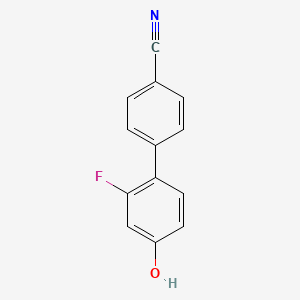
4-(4-Cyanophenyl)-3-fluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Cyanophenyl)-3-fluorophenol is an organic compound characterized by the presence of a cyanophenyl group and a fluorophenol group
准备方法
Synthetic Routes and Reaction Conditions
4-(4-Cyanophenyl)-3-fluorophenol can be synthesized through several methods:
Reaction of 4-bromophenol with copper(I) cyanide: This method involves the substitution of the bromine atom with a cyano group.
Ammoxidation of p-cresol: This process involves the oxidation of p-cresol in the presence of ammonia to introduce the cyano group.
Reaction of 4-chlorobenzonitrile with sodium methoxide: This method involves the substitution of the chlorine atom with a methoxy group, followed by further reactions to introduce the fluorophenol group.
Catalyzed gas phase reaction of ethyl 4-hydroxybenzoate with ammonia: This method involves the reaction of ethyl 4-hydroxybenzoate with ammonia in the gas phase to introduce the cyano group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反应分析
Types of Reactions
4-(4-Cyanophenyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and fluorophenols.
科学研究应用
4-(4-Cyanophenyl)-3-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals
作用机制
The mechanism of action of 4-(4-Cyanophenyl)-3-fluorophenol involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the fluorophenol group can engage in aromatic stacking and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
相似化合物的比较
Similar Compounds
4-Cyanophenylacetic acid: Similar in structure but with an acetic acid group instead of a fluorophenol group.
4-Cyanobenzyl ethanethioate: Contains a cyanobenzyl group and an ethanethioate group.
4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1,10]phenanthroline: A more complex structure with two cyanobiphenyl groups and a phenanthroline core .
Uniqueness
4-(4-Cyanophenyl)-3-fluorophenol is unique due to the combination of the cyano group and the fluorophenol group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
IUPAC Name |
4-(2-fluoro-4-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-7-11(16)5-6-12(13)10-3-1-9(8-15)2-4-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQDLFMROAZEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571797 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119233-32-8 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














